molecular formula C16H15F3N4O2S B2440882 N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 337928-59-3

N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

Cat. No.: B2440882
CAS No.: 337928-59-3
M. Wt: 384.38
InChI Key: LHHHLAAAAOJTNY-UHFFFAOYSA-N
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Description

N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H15F3N4O2S and its molecular weight is 384.38. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-3-[[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c1-20-15(26)22-21-13(24)12-6-3-7-23(14(12)25)9-10-4-2-5-11(8-10)16(17,18)19/h2-8H,9H2,1H3,(H,21,24)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHHLAAAAOJTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of our compound is a non-receptor tyrosine-protein kinase. This kinase plays a crucial role in various cellular processes related to growth, survival, and cytoskeleton remodeling in response to external stimuli. Specifically, it interacts with a protein involved in these pathways.

Mode of Action

Our compound engages in a specific interaction with its target. It forms hydrogen bonds, which lead to changes in the protein’s conformation. These structural alterations affect downstream signaling pathways, ultimately influencing cell behavior. The trifluoromethyl group in the compound plays a key role in this interaction, lowering the pKa of a cyclic carbamate within the protein.

Action Environment

Environmental factors matter! Temperature, pH, and other conditions influence our compound’s efficacy and stability. Think of it as a chemical chameleon adapting to its surroundings.

Biological Activity

N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide (CAS No. not specified) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article provides an overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H15F3N4O2SC_{16}H_{15}F_3N_4O_2S and a molecular weight of 384.38 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance biological activity in various compounds.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of hydrazine derivatives, including those structurally related to this compound. For instance, similar compounds have shown activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.

In one study, hydrazinecarboxamides were screened for their ability to inhibit M. tuberculosis H37Rv and M. avium, revealing moderate inhibitory effects with IC50 values ranging from 27.04 µM to 106.75 µM for acetylcholinesterase (AChE) inhibition . However, specific data on the compound's activity against these pathogens remains limited.

2. Enzyme Inhibition

The compound has been implicated in the inhibition of cholinesterases (AChE and BuChE), which are critical targets for the treatment of neurodegenerative diseases such as Alzheimer's. The hydrazine derivatives demonstrated varying degrees of inhibition with IC50 values that suggest some compounds may outperform existing treatments like rivastigmine .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Compound Target IC50 Values (µM) Activity
N-Hexyl derivativeAChE27.04 - 106.75Moderate inhibition
N-Methyl derivativeBuChE58.01 - 277.48Moderate inhibition
Various analoguesM. tuberculosis>250Limited activity

These findings indicate that while some derivatives exhibit promising enzyme inhibition, their antimicrobial efficacy may require further optimization.

Molecular Docking Studies

Molecular docking studies have suggested that these compounds may function as non-covalent inhibitors, positioning themselves near the active sites of the target enzymes . Such insights are crucial for guiding future modifications aimed at enhancing potency and selectivity.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is characterized by its complex structure, which includes a pyridine ring and a hydrazinecarbothioamide moiety. The molecular formula is C16H15F3N4O2SC_{16}H_{15}F_3N_4O_2S with a molecular weight of approximately 384.38 g/mol. The synthesis typically involves multi-step reactions that integrate various organic synthesis techniques, including condensation reactions and cyclization processes.

Anticancer Activity

Recent studies have indicated that compounds similar to N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective growth inhibition. This suggests that the compound may possess similar anticancer potential due to structural similarities with known active compounds in this class .

Antiviral Activity

In vitro studies have demonstrated the potential antiviral activity of hydrazone derivatives against SARS-CoV-2, highlighting the relevance of hydrazinecarbothioamide derivatives in combating viral infections. The binding affinity of these compounds to viral proteins suggests a mechanism for inhibiting viral replication .

Anticonvulsant Effects

Compounds derived from similar structures have been tested for anticonvulsant activity using animal models. The results indicate that modifications to the hydrazinecarbothioamide structure can enhance anticonvulsant properties, suggesting that this compound may also exhibit such effects .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

  • Anticancer Study : A recent investigation into thiazole-pyridine hybrids demonstrated that one derivative exhibited an IC50 of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
  • Antiviral Research : Hydrazone derivatives were assessed for their ability to inhibit SARS-CoV-2 Mpro, showing promising binding interactions that could be leveraged for therapeutic development against COVID-19 .
  • Anticonvulsant Activity : In a study assessing various hydrazone derivatives for anticonvulsant properties, certain structural modifications were linked to enhanced efficacy in protecting against induced seizures in animal models .

Chemical Reactions Analysis

Functional Group Analysis

The molecule contains several reactive moieties:

  • Hydrazinecarbothioamide group (-NHNHC(=S)-): Susceptible to nucleophilic substitution or hydrolysis.

  • Carbonyl group (C=O): Prone to condensation or enolate formation.

  • Pyridine ring (with trifluoromethylbenzyl substitution): May undergo electrophilic aromatic substitution or redox reactions.

  • Trifluoromethylbenzyl substituent : Enhances lipophilicity and may influence reaction selectivity.

Functional GroupPotential Reactions
HydrazinecarbothioamideHydrolysis, alkylation, or metal coordination
CarbonylAmide bond cleavage, nucleophilic attack
Pyridine ringElectrophilic substitution, oxidation

Hydrolysis of the Hydrazinecarbothioamide Group

The thioamide (-NH-NHC(=S)-) group may hydrolyze under acidic or basic conditions to form a corresponding amide or carboxylic acid derivative. This reaction could alter the compound’s bioavailability or target binding affinity.

Pyridine Ring Reactivity

The pyridine moiety may undergo:

  • Electrophilic aromatic substitution : Substitution at the 3-position (due to the carbonyl group’s electron-withdrawing effect).

  • Redox reactions : Possible oxidation to a pyridinium ion under strong oxidizing conditions.

Carbonyl Group Reactions

The carbonyl group could participate in:

  • Nucleophilic acyl substitution : Reaction with amines, hydrazines, or alcohols.

  • Condensation reactions : Formation of Schiff bases or β-lactams.

Interactions with Biological Targets

Experimental studies suggest the compound may interact with enzymes or receptors via:

  • H-bonding : Through the amide and carbonyl groups.

  • Hydrophobic interactions : Facilitated by the trifluoromethylbenzyl substituent.

Key Experimental Considerations

  • Reaction Optimization : Parameters such as temperature, solvent choice, and reaction time are critical to minimizing byproducts and maximizing yield.

  • Analytical Methods :

    • NMR spectroscopy : To track structural changes (e.g., hydrolysis).

    • HPLC/MS : For purity assessment and metabolite identification.

  • Safety Protocols : Handling requires PPE due to potential skin/eye irritation (as noted in safety data sheets) .

Research Gaps

Available sources lack detailed reaction mechanisms, stoichiometric data, or kinetic profiles. Future studies should:

  • Investigate pH-dependent reactivity.

  • Explore catalytic conditions for selective transformations.

  • Quantify reactivity in biological systems (e.g., enzyme assays) .

Q & A

Q. How to design derivatives with enhanced pharmacological properties?

  • Answer : Structure-activity relationship (SAR) studies guide modifications:
  • Introduce electron-donating groups (e.g., –OCH₃) to improve solubility.
  • Replace the pyridine ring with quinoline for extended π-conjugation.
  • Evaluate bioavailability using Caco-2 cell permeability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.